molecular formula C21H20O2 B8661859 2,6-Dibenzyl-4-(hydroxymethyl)phenol CAS No. 105581-15-5

2,6-Dibenzyl-4-(hydroxymethyl)phenol

Cat. No. B8661859
M. Wt: 304.4 g/mol
InChI Key: LCBTWYSZDBJUIX-UHFFFAOYSA-N
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Patent
US04613642

Procedure details

The desired alcohol was prepared by reaction of 2,6-dibenzylphenol with an equivalent of 37% aqueous solution of formaldehyde in ethanol. A solution of 6.85 grams of 2,6-dibenzylphenol in 5 mL ethanol was added to a solution of 1.65 grams 85% KOH in 5 mL ethanol and stirred for 30 minutes. About 1.91 mL of a 37% formalin solution was added dropwise at 25° C. and stirred overnight. The ethanol was removed from the purple solution by rotary evaporation and the residue was dissolved in methylene chloride, washed with saturated ammonium chloride solution and brine, and dried over sodium sulfate. Solvent removal provided 6.6 grams of a crude orange solid which was analyzed by gas chromatography as 4.1 grams starting material 2,6-dibenzylphenol and 2.2 grams 2,6-dibenzyl-4-hydroxymethylphenol (m.p. 116° C.).
Name
2,6-dibenzylphenol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
2,6-dibenzylphenol
Quantity
6.85 g
Type
reactant
Reaction Step Two
Name
Quantity
1.65 g
Type
reactant
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]([C:24]1[CH:29]=[C:28](CC2C=CC=CC=2)[C:27](O)=[C:26]([CH2:38][C:39]2[CH:44]=[CH:43][CH:42]=[CH:41][CH:40]=2)[CH:25]=1)([C:3]1[CH:8]=[C:7](CC2C=CC=CC=2)[C:6](O)=[C:5](CC2C=CC=CC=2)[CH:4]=1)C.[CH2:45]=[O:46].[OH-:47].[K+]>C(O)C>[CH2:38]([C:26]1[CH:27]=[C:28]([CH2:45][OH:46])[CH:29]=[C:24]([CH2:1][C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=2)[C:25]=1[OH:47])[C:39]1[CH:40]=[CH:41][CH:42]=[CH:43][CH:44]=1 |f:2.3|

Inputs

Step One
Name
2,6-dibenzylphenol
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1)C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O
Step Two
Name
2,6-dibenzylphenol
Quantity
6.85 g
Type
reactant
Smiles
C(C)(C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1)C1=CC(=C(C(=C1)CC1=CC=CC=C1)O)CC1=CC=CC=C1
Name
Quantity
1.65 g
Type
reactant
Smiles
[OH-].[K+]
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The ethanol was removed from the purple solution by rotary evaporation
DISSOLUTION
Type
DISSOLUTION
Details
the residue was dissolved in methylene chloride
WASH
Type
WASH
Details
washed with saturated ammonium chloride solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Solvent removal

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1=C(C(=CC(=C1)CO)CC1=CC=CC=C1)O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.